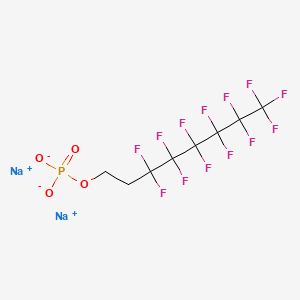
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol+Phosphoric acid→Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated compound.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the reagent.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a fluorinated amine derivative.
Hydrolysis: The major products are phosphoric acid and 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol.
Aplicaciones Científicas De Investigación
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its high chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate involves its interaction with various molecular targets. The fluorine atoms create a hydrophobic surface, which can interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes, affecting processes such as permeability and fluidity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate
Uniqueness
Disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate is unique due to its phosphate group, which imparts additional chemical reactivity and potential for interaction with biological molecules. This distinguishes it from other fluorinated compounds that may lack such functional groups.
Propiedades
Número CAS |
150033-29-7 |
|---|---|
Fórmula molecular |
C8H4F13Na2O4P |
Peso molecular |
488.05 g/mol |
Nombre IUPAC |
disodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl phosphate |
InChI |
InChI=1S/C8H6F13O4P.2Na/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;/h1-2H2,(H2,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
QCFJTAJWCSBPRJ-UHFFFAOYSA-L |
SMILES canónico |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
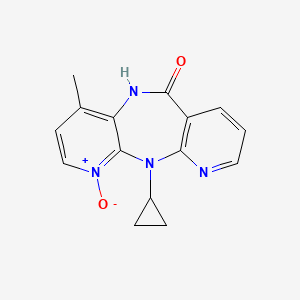
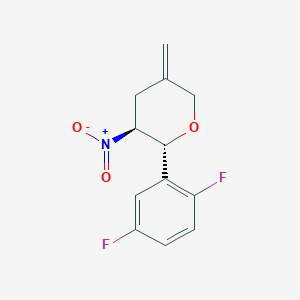
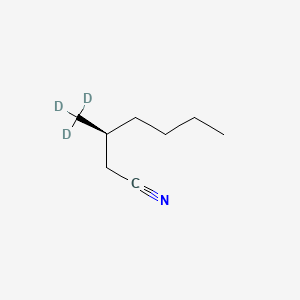
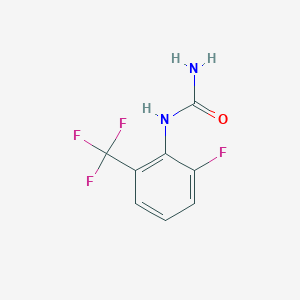
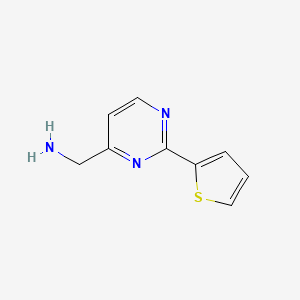
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
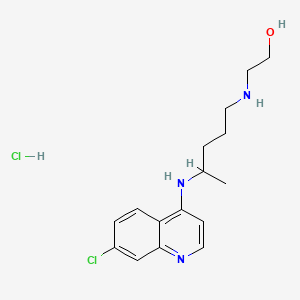
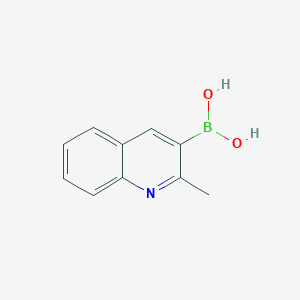

![1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
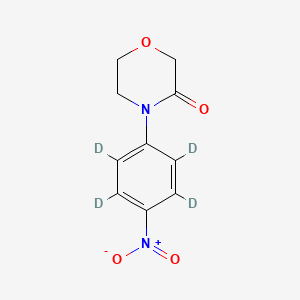

![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
